molecular formula C13H22N4O B6629351 2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine

2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine

Cat. No.: B6629351
M. Wt: 250.34 g/mol
InChI Key: CVJQXNNQGWJXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine, commonly known as DMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor and antiviral activities.
Biochemical and Physiological Effects:
DMP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. DMP has also been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

DMP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in both water and organic solvents, which makes it versatile for use in different experimental setups. However, DMP has several limitations as well. It is not very stable and can degrade over time, which may affect its efficacy. Additionally, DMP has not been extensively studied in vivo, which limits its potential applications in clinical settings.

Future Directions

There are several future directions for research on DMP. One potential area of research is its potential as an antifungal agent. DMP has been shown to exhibit antifungal activity, and further research could explore its potential applications in treating fungal infections. Another area of research is its potential as an anti-inflammatory agent. DMP has been shown to exhibit anti-inflammatory activity, and further research could explore its potential applications in treating inflammatory diseases. Finally, further research could explore the efficacy of DMP in vivo, which could provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, DMP is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as anti-inflammatory and antioxidant activities. While DMP has several advantages for lab experiments, it also has limitations, including its instability and limited in vivo research. Further research on DMP could explore its potential applications as an antifungal and anti-inflammatory agent, as well as its efficacy in vivo.

Synthesis Methods

DMP can be synthesized by reacting 2,4-diaminopyrimidine with oxan-4-yl ethyl chloride in the presence of dimethylamine. The reaction yields DMP as a white crystalline solid with a yield of approximately 70%.

Scientific Research Applications

DMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMP has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an antifungal agent.

Properties

IUPAC Name

2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10(11-5-8-18-9-6-11)15-12-4-7-14-13(16-12)17(2)3/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJQXNNQGWJXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC2=NC(=NC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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